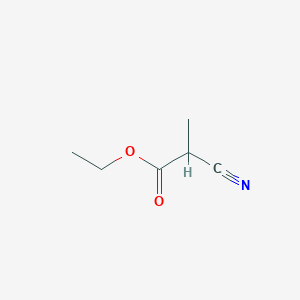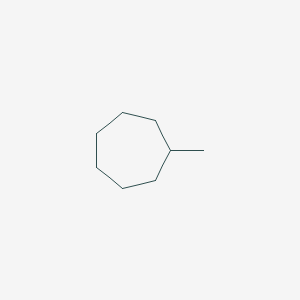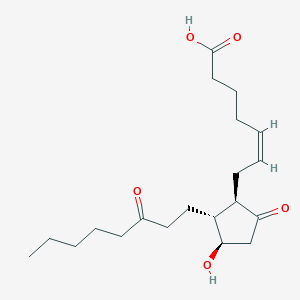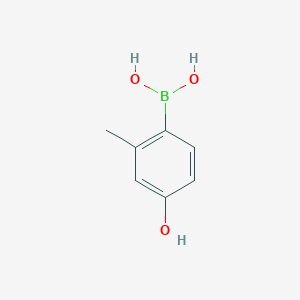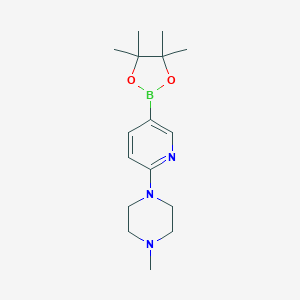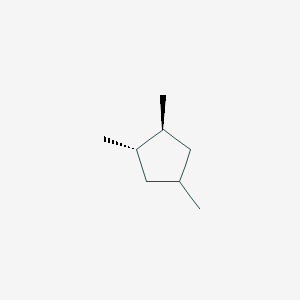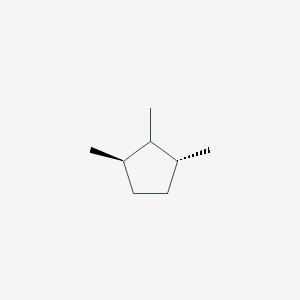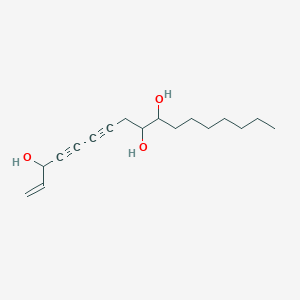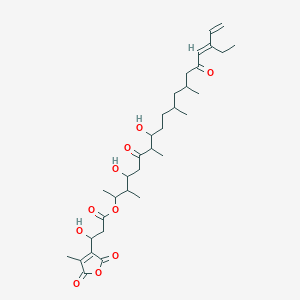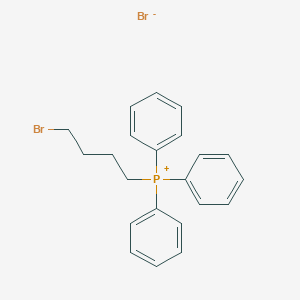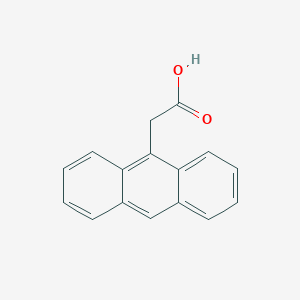![molecular formula C20H10O2 B031473 Benzo[a]pyrene-3,6-dione CAS No. 3067-14-9](/img/structure/B31473.png)
Benzo[a]pyrene-3,6-dione
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzo(a)pyrene-3,6-quinone can be synthesized through the oxidation of benzo[a]pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the benzo[a]pyrene to the quinone derivative.
Industrial Production Methods
Industrial production of benzo(a)pyrene-3,6-quinone is less common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves careful handling and disposal of hazardous chemicals to prevent environmental contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene-3,6-quinone undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) and other reducing agents under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted benzo[a]pyrene compounds .
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene-3,6-quinone has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its role in inducing oxidative stress and DNA damage in biological systems.
Medicine: Studied for its potential carcinogenic effects and its role in the development of cancer.
Wirkmechanismus
Benzo(a)pyrene-3,6-quinone exerts its effects primarily through the generation of reactive oxygen species (ROS) and the formation of DNA adducts . The compound undergoes redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components . Additionally, it can form covalent bonds with DNA, resulting in mutations and potentially leading to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene-7,8-dione: Another quinone derivative of benzo[a]pyrene with similar oxidative properties.
Benzo[a]pyrene-1,6-dione: A less common quinone derivative with distinct chemical behavior.
Benzo[a]pyrene-4,5-dione: Known for its role in redox cycling and ROS generation.
Uniqueness
Benzo(a)pyrene-3,6-quinone is unique due to its specific position of the quinone groups, which influences its reactivity and interaction with biological molecules . Its ability to undergo redox cycling and form DNA adducts makes it a compound of significant interest in toxicological studies .
Eigenschaften
IUPAC Name |
benzo[a]pyrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952918 | |
| Record name | Benzo[pqr]tetraphene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-14-9, 64133-78-4 | |
| Record name | Benzo[a]pyrene-3,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-3,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-3,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzo(a)pyrene-3,6-quinone exert its toxic effects?
A1: Benzo(a)pyrene-3,6-quinone participates in redox cycles with its reduced form, benzo(a)pyrene-3,6-diol, generating reactive oxygen species (ROS) like hydrogen peroxide, superoxide radicals, and potentially hydroxyl radicals. [, ] These ROS can damage cellular components like DNA, leading to strand breaks and potentially contributing to carcinogenesis. [, ]
Q2: What evidence suggests that benzo(a)pyrene-3,6-quinone is more toxic than its parent compound, benzo(a)pyrene?
A2: While both compounds are toxic, studies have shown that benzo(a)pyrene-3,6-quinone induces cytotoxicity at lower concentrations than benzo(a)pyrene in cultured hamster cells. [] This heightened toxicity is attributed to its ability to participate in continuous redox cycling, amplifying the generation of damaging ROS. [, ]
Q3: Does oxygen availability influence the toxicity of benzo(a)pyrene-3,6-quinone?
A3: Yes, the cytotoxic effects of benzo(a)pyrene-3,6-quinone are significantly reduced under anaerobic conditions in cultured hamster cells. [] This dependence on oxygen supports the critical role of redox cycling and ROS generation in its toxicity, as oxygen is required for the re-oxidation of benzo(a)pyrene-3,6-diol back to benzo(a)pyrene-3,6-quinone. [, ]
Q4: Which cellular processes are affected by benzo(a)pyrene-3,6-quinone?
A4: Benzo(a)pyrene-3,6-quinone exposure leads to various detrimental effects, including:
- Inhibition of DNA synthesis: Observed in hamster cells, suggesting interference with cell replication and potential for promoting tumor development. []
- Inhibition of RNA synthesis: Demonstrated in hamster cells treated with benzo(a)pyrene-3,6-dione, indicating broader impacts on gene expression and cellular function. []
- Induction of apoptosis: Observed in human lymphoblastoid cells, suggesting a mechanism by which it eliminates damaged cells and potentially contributes to tissue injury. []
Q5: Does benzo(a)pyrene-3,6-quinone interact with specific cellular receptors or proteins?
A5: Research suggests that benzo(a)pyrene-3,6-quinone can activate the epidermal growth factor receptor (EGFR) in human mammary epithelial cells, leading to downstream signaling events. [] This activation is thought to contribute to its carcinogenic potential. []
Q6: What is the role of UDP-glucuronosyltransferase (UGT) in benzo(a)pyrene-3,6-quinone metabolism?
A7: UGT enzymes, particularly UGT1A7, catalyze the glucuronidation of benzo(a)pyrene-3,6-diol, forming water-soluble conjugates that are more readily excreted. [, ] This process is considered a detoxification pathway, as glucuronidation prevents redox cycling and reduces the formation of harmful ROS. []
Q7: Does the induction of UGT1A7 offer protection against benzo(a)pyrene-3,6-quinone toxicity?
A8: Yes, studies using human lymphoblastoid cells expressing rat UGT1A7 demonstrate increased resistance to the cytotoxic effects of benzo(a)pyrene-3,6-quinone compared to cells without UGT1A7. [] This protective effect is attributed to the enhanced glucuronidation and detoxification of benzo(a)pyrene-3,6-diol, limiting ROS production. []
Q8: Are there other enzymes involved in benzo(a)pyrene-3,6-quinone detoxification?
A9: Yes, glutathione S-transferases (GSTs) can conjugate glutathione to benzo(a)pyrene-3,6-quinone, forming excretable metabolites. [, ] This conjugation is another important detoxification pathway, reducing the availability of benzo(a)pyrene-3,6-quinone for redox cycling and ROS generation. []
Q9: How does dietary fiber impact benzo(a)pyrene metabolite availability in the gut?
A10: Studies in rats show that dietary fiber decreases the availability of benzo(a)pyrene metabolites, including benzo(a)pyrene-3,6-quinone, for interaction with the intestinal mucosa. [] This effect is attributed to fiber's bulking properties, suggesting a potential protective role against dietary benzo(a)pyrene exposure. []
Q10: Does benzo(a)pyrene-3,6-quinone cause DNA damage?
A11: Yes, benzo(a)pyrene-3,6-quinone induces DNA strand breaks, as demonstrated in experiments using bacteriophage T7 DNA. [] This damage is attributed to the generation of ROS during redox cycling. [] Additionally, studies in mouse vascular smooth muscle cells showed that benzo(a)pyrene-3,6-quinone is a proximate genotoxic metabolite, forming DNA adducts. []
Q11: What is the role of cytochrome P4501B1 (CYP1B1) in benzo(a)pyrene-3,6-quinone formation?
A12: CYP1B1 plays a crucial role in the bioactivation of benzo(a)pyrene to benzo(a)pyrene-3,6-quinone. [] Inhibition of CYP1B1 significantly reduces DNA adduct formation induced by benzo(a)pyrene and its metabolites, including benzo(a)pyrene-3,6-quinone, in mouse vascular smooth muscle cells. []
Q12: Can benzo(a)pyrene-3,6-quinone contribute to cancer development?
A13: While definitive evidence from human studies is limited, the ability of benzo(a)pyrene-3,6-quinone to induce DNA damage, inhibit DNA synthesis, and promote oxidative stress strongly suggests a carcinogenic potential. [, , ] Furthermore, its ability to activate EGFR, a pathway implicated in various cancers, further supports this concern. []
Q13: How is benzo(a)pyrene-3,6-quinone typically detected and quantified?
A13: Several analytical methods are employed for the analysis of benzo(a)pyrene-3,6-quinone, including:
- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, or mass spectrometry, enables separation and quantification of benzo(a)pyrene-3,6-quinone and its metabolites in complex biological samples. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used for the identification and quantification of benzo(a)pyrene-3,6-quinone and other PAHs in environmental samples. []
- 32P-Postlabeling: A sensitive method for detecting DNA adducts formed by benzo(a)pyrene-3,6-quinone and other carcinogens. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


